molecular formula C18H21N5O2 B2906464 (2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034359-08-3

(2-(Cyclopropylmethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2906464
CAS No.: 2034359-08-3
M. Wt: 339.399
InChI Key: QIRBIJBGIXHWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrimidine ring, and a piperazine ring . These types of compounds are often found in pharmaceuticals and could potentially have biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding amines and ketones to form the piperazine ring . The pyrimidine and pyridine rings can be formed through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures. The exact structure would depend on the specific arrangement of the atoms and the presence of any additional functional groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the pyrimidine and pyridine rings could undergo various substitution reactions .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This modification can activate or deactivate the target proteins, thereby regulating their function and influencing cellular activities such as cell division, metabolism, and apoptosis .

Mode of Action

It’s suggested that similar compounds inhibit the activity of their target proteins by binding to their active sites, thereby preventing the phosphorylation process . This interaction can lead to changes in the function of the target proteins, affecting the cellular processes they regulate .

Biochemical Pathways

These could include pathways involved in cell division, metabolism, and apoptosis .

Pharmacokinetics

The bioavailability of similar compounds is often influenced by factors such as their chemical structure, solubility, stability, and the presence of functional groups that can facilitate their absorption and distribution within the body .

Result of Action

By inhibiting the activity of protein kinases, it could potentially alter cellular processes such as cell division, metabolism, and apoptosis . This could lead to changes in cell behavior and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its target proteins . .

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(15-4-7-19-16(12-15)25-13-14-2-3-14)22-8-10-23(11-9-22)18-20-5-1-6-21-18/h1,4-7,12,14H,2-3,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRBIJBGIXHWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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